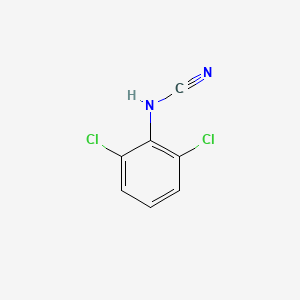

2,6-Dichlorophenylcyanamide

Description

2,6-Dichlorophenylcyanamide is an aromatic compound featuring a phenyl ring substituted with chlorine atoms at the 2- and 6-positions and a cyanamide functional group (-NH-C≡N) attached to the aromatic core. The electron-withdrawing chlorine substituents likely enhance the electrophilicity of the cyanamide group, influencing reactivity and stability compared to non-halogenated analogs.

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)cyanamide |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3,11H |

InChI Key |

WRDIIXFFFMAOHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyanamide, (2,6-dimethylphenyl)- (CAS 20922-60-5)

- Structure : Methyl groups at the 2- and 6-positions instead of chlorine.

- Synthesis : Achieved via hydrazone formation with 3-methyl-isoxazole-4,5-dione, yielding 92% efficiency .

- Key Differences :

- Methyl groups are electron-donating, reducing the electrophilicity of the cyanamide group compared to chlorine-substituted analogs.

- Higher steric hindrance from methyl groups may limit reactivity in nucleophilic substitution reactions.

Dichloro-Substituted Aromatic Amines

2,6-Dichlorophenethylamine (CAS 14573-23-0)

- Structure : Ethylamine side chain instead of cyanamide.

- Key Differences :

- The amine group is less electron-withdrawing than cyanamide, reducing acidity and altering solubility (amines are typically more basic).

- Phenethylamine derivatives are often studied for biological activity (e.g., neurotransmitter analogs), whereas cyanamides may exhibit distinct reactivity in polymer or agrochemical applications .

Dichloro-Substituted Benzamides and Related Compounds

2,6-Dichlorobenzamide

- Structure : Amide (-CONH₂) functional group instead of cyanamide.

- Crystallographic Data : Studies on dichloro-aromatic amides reveal planar molecular geometries with intermolecular hydrogen bonding, enhancing thermal stability .

- Key Differences :

- Amides exhibit stronger hydrogen-bonding capacity than cyanamides, affecting solubility and crystal packing.

- Reduced electrophilicity compared to cyanamides, limiting utility in reactions requiring electron-deficient aromatic systems.

Other Cyanamide Derivatives

2-Cyano-N-(2,6-dimethylphenyl)acetamide (CAS 53984-98-8)

- Structure: Acetamide backbone with a cyano group and 2,6-dimethyl substitution.

- The cyano group’s position on the acetamide alters conjugation effects compared to phenylcyanamide.

Data Tables

Table 2: Functional Group Impact on Properties

| Functional Group | Electron Effect | Hydrogen Bonding | Typical Applications |

|---|---|---|---|

| Cyanamide | Strongly EW | Moderate | Polymer crosslinkers, ligands |

| Amide | Mildly EW | Strong | Pharmaceuticals, materials |

| Amine | ED | Weak | Bioactive molecules |

EW = Electron-Withdrawing; ED = Electron-Donating

Research Findings and Implications

- Synthetic Efficiency : Methyl-substituted phenylcyanamides achieve higher yields (92%) compared to chloro-substituted analogs, likely due to reduced steric and electronic challenges .

- Crystallography : Dichloro-aromatic amides exhibit planar geometries with hydrogen-bonded networks, suggesting superior thermal stability over cyanamides .

- Reactivity : Chlorine substituents enhance the electrophilicity of cyanamides, making them suitable for nucleophilic aromatic substitution reactions, whereas methyl groups favor steric stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.